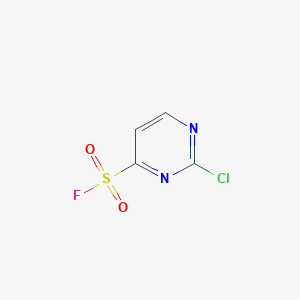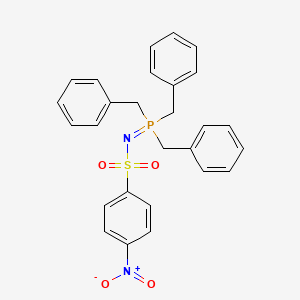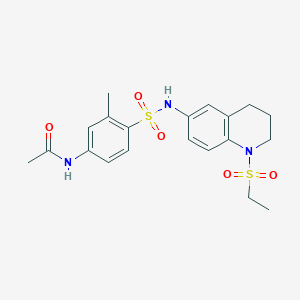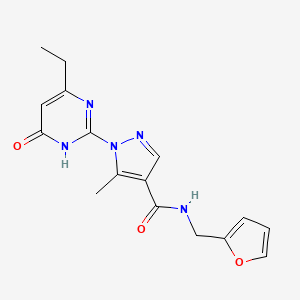
2-Chloropyrimidine-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropyrimidine-4-sulfonyl fluoride is a compound that is part of a broader class of heteroaryl sulfonyl fluorides, which are of interest due to their potential applications in medicinal and pharmaceutical chemistry. These compounds, including pyrimidine derivatives, are known for their nitrogen-containing heterocyclic structure, which plays a crucial role in various chemical and biological processes .
Synthesis Analysis
The synthesis of related heteroaryl sulfonyl fluorides has been explored through various methods. For instance, the (2-pyridyl)sulfonyl group has been utilized to facilitate copper-mediated cross-coupling reactions, leading to the formation of structurally diverse fluorinated products . Additionally, the conversion of sulfonyl chlorides to their fluoride counterparts has been achieved, providing a pathway to synthesize heteroaryl sulfonyl(VI) fluoride compounds . Moreover, the electrochemical fluorination of 2-pyrimidyl sulfides has been successfully carried out, indicating a method for regioselective introduction of fluorine atoms into the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using techniques such as X-ray crystallography. These studies have revealed the presence of weak but significant intermolecular interactions, such as C–H···O, C–H···N, and C–F···π, which contribute to the stability of the crystal packing. Hirshfeld surface analysis has been employed to quantify these interactions and provide insights into the role of specific atoms, particularly donor/acceptor groups, in these processes .
Chemical Reactions Analysis
The reactivity of heteroaryl sulfonyl fluorides is influenced by the presence of the sulfonyl and halogen groups. For example, the fluoride in these compounds does not participate in hydrogen bonding, unlike the chloride, but can form close interactions with π bonds. These interactions can significantly affect the chemical behavior of the compounds, including their reactivity in further transformations and their potential as intermediates in the synthesis of radiolabeled tracers for positron emission tomography (PET) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are closely related to their molecular structure. Quantum chemical calculations, including ab initio and density functional theory (DFT), have been used to predict the optimized geometry and charge distribution within these molecules. Such studies have shown that the chlorine and fluorine atoms play distinct roles in intermolecular interactions, which can influence the electronic properties of the compounds, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are essential for understanding the behavior of these compounds in various chemical environments and their potential applications in drug design .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Sulfonyl Fluorides and Sulfonamides
- Aminoacrolein derivatives are used for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This includes rapid access to pyrimidines and pyridines sulfonyl fluorides, highlighting the utility in parallel medicinal chemistry (Tucker, Chenard, & Young, 2015).
Development of Synthetic Methods for Aliphatic Sulfonyl Fluorides
- Recent research focuses on synthesizing aliphatic sulfonyl fluorides for applications in chemical biology and molecular pharmacology. Innovative methods involving visible-light-mediated decarboxylative fluorosulfonylethylation have been developed (Xu et al., 2019).
Potential in Radiopharmaceutical Development
- Sulfonyl fluorides, including pyrimidine derivatives, show potential as labelling agents in PET chemistry. These compounds are synthesized for use in radiotracer production, beneficial for biological pharmacophores (Inkster et al., 2012).
Lewis Acid Activation for Sulfonamide Synthesis
- The activation of sulfonyl fluorides towards nucleophilic addition with amines, using calcium triflimide as a Lewis acid, opens new avenues for synthesizing diverse sulfonamides (Mukherjee et al., 2018).
PET Tracer Precursors Synthesis
- Novel sulfonamide derivatives, like N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, have been synthesized for use as precursors in fluoride chemistry, demonstrating potential as PET tracer intermediates (Gebhardt & Saluz, 2012).
Radical Fluorosulfonylation Techniques
- Development of radical fluorosulfonylation of alkenes using FSO2 radicals under photoredox conditions, provides new methods for synthesizing alkenyl sulfonyl fluorides, useful in chemical biology and drug discovery (Nie et al., 2021).
Electrochemical Synthesis Approach
- Electrochemical methods have been developed to synthesize sulfonyl fluorides using thiols or disulfides and KF. This approach is mild, environmentally friendly, and demonstrates a broad substrate scope (Laudadio et al., 2019).
Exploration of Metabolic Stability in Medicinal Chemistry
- Studies on the metabolic stability of aryl sulfonyl fluorides help in understanding their applicability in medicinal chemistry, particularly in 18F-radiochemistry (King et al., 2023).
Wirkmechanismus
Target of Action
Pyrimidines, a class of compounds to which 2-chloropyrimidine-4-sulfonyl fluoride belongs, are known to have a range of pharmacological effects . They are often used in the synthesis of drugs with antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that this compound may affect similar pathways.
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it’s possible that this compound may have similar effects.
Zukünftige Richtungen
While specific future directions for research on 2-Chloropyrimidine-4-sulfonyl fluoride are not mentioned in the available literature, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemische Analyse
Biochemical Properties
Sulfonyl fluorides, a group to which this compound belongs, have been found to be reactive probes in chemical biology and molecular pharmacology . They possess a balance of biocompatibility and protein reactivity, making them useful in various biochemical reactions .
Molecular Mechanism
This interaction can lead to changes in gene expression and enzyme activity .
Eigenschaften
IUPAC Name |
2-chloropyrimidine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHIDBGKQJWRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)
![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)



![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)
![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)